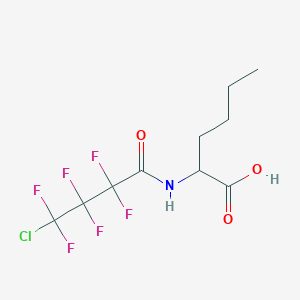![molecular formula C22H23FN4O2 B14973170 1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B14973170.png)
1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique combination of ethoxyphenyl, pyrazole, and fluorophenyl groups, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine typically involves multi-step organic reactions. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine to form the pyrazole ring . This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the yields are high, ranging from 78% to 92% .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis systems can enhance the scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.
化学反応の分析
Types of Reactions
1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
科学的研究の応用
1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
作用機序
The mechanism of action of 1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(4-Ethoxyphenyl)-3-(2-fluorophenyl)-1H-pyrazole: A structurally similar compound with comparable biological activities.
4-(2-Fluorophenyl)-1H-pyrazole-3-carboxylic acid: Another pyrazole derivative with similar chemical properties.
Uniqueness
1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
特性
分子式 |
C22H23FN4O2 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC名 |
[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H23FN4O2/c1-2-29-17-9-7-16(8-10-17)19-15-20(25-24-19)22(28)27-13-11-26(12-14-27)21-6-4-3-5-18(21)23/h3-10,15H,2,11-14H2,1H3,(H,24,25) |
InChIキー |
AUACHJIZSPGERM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Fluorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B14973088.png)
![N,N-diethyl-3-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide](/img/structure/B14973093.png)
![N1-(3,4-dimethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14973100.png)


![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B14973150.png)
![Tert-butyl N-(2-{[2-amino-4-(piperidine-1-carbonyl)phenyl]amino}ethyl)carbamate](/img/structure/B14973156.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14973158.png)
![2,5-Dimethyl-1-[2-(piperidin-1-YL)ethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B14973162.png)
![N-(4-acetylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B14973183.png)
![N-(2-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B14973190.png)
![7-hydroxy-2-(4-methoxyphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B14973198.png)

![3-[(3,4-dimethoxyphenyl)methyl]-6-(3,4-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14973204.png)
